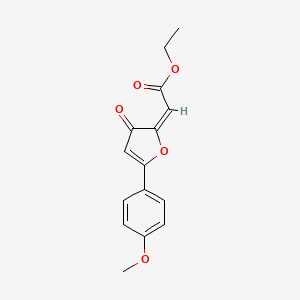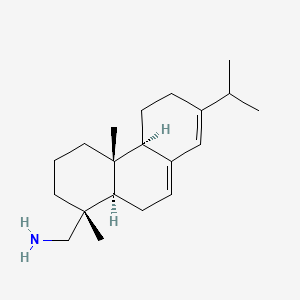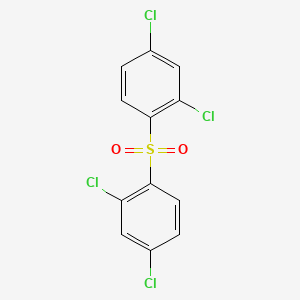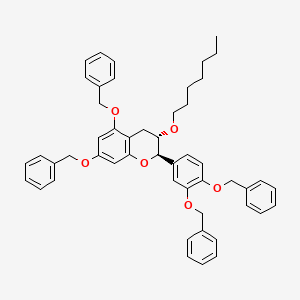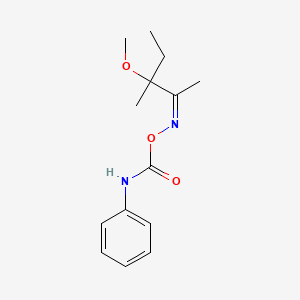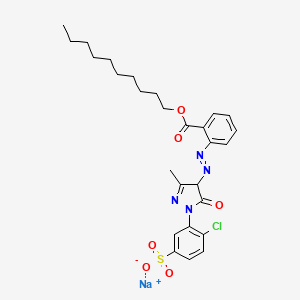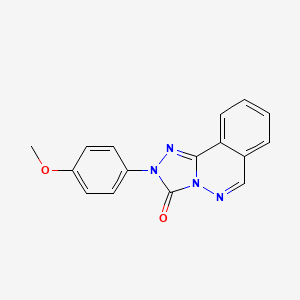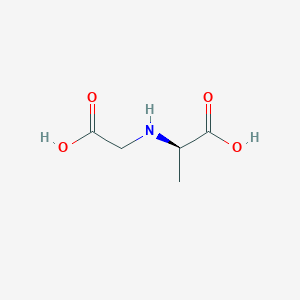
N-(Carboxymethyl)-D-alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Carboxymethyl)-D-alanine is a derivative of alanine, an amino acid that plays a crucial role in various metabolic processes This compound is characterized by the presence of a carboxymethyl group attached to the nitrogen atom of the alanine molecule
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Carboxymethyl)-D-alanine typically involves the reaction of D-alanine with chloroacetic acid under basic conditions. The reaction proceeds through the nucleophilic substitution of the chlorine atom in chloroacetic acid by the amino group of D-alanine, resulting in the formation of this compound. The reaction is usually carried out in an aqueous medium with the addition of a base such as sodium hydroxide to facilitate the deprotonation of the amino group.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for the efficient mixing of reactants and precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
化学反应分析
Types of Reactions
N-(Carboxymethyl)-D-alanine undergoes various chemical reactions, including:
Oxidation: The carboxymethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The carboxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of suitable catalysts or under basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
N-(Carboxymethyl)-D-alanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent or as a component of novel pharmaceuticals.
Industry: this compound is used in the production of biodegradable polymers, surfactants, and other industrial chemicals.
作用机制
The mechanism of action of N-(Carboxymethyl)-D-alanine involves its interaction with specific molecular targets and pathways. The carboxymethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. This compound can modulate enzyme activity, receptor binding, and other cellular processes, leading to its observed biological effects.
相似化合物的比较
N-(Carboxymethyl)-D-alanine can be compared with other similar compounds such as:
N-(Carboxymethyl)-L-alanine: The L-isomer of the compound, which may have different biological activities and properties.
N-(Carboxymethyl)-glycine: A similar compound with a glycine backbone instead of alanine, which may exhibit different reactivity and applications.
N-(Carboxymethyl)-serine: Another related compound with a serine backbone, which may have unique properties and uses.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the carboxymethyl group, which confer distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
66642-87-3 |
|---|---|
分子式 |
C5H9NO4 |
分子量 |
147.13 g/mol |
IUPAC 名称 |
(2R)-2-(carboxymethylamino)propanoic acid |
InChI |
InChI=1S/C5H9NO4/c1-3(5(9)10)6-2-4(7)8/h3,6H,2H2,1H3,(H,7,8)(H,9,10)/t3-/m1/s1 |
InChI 键 |
XYUPSBLFPTWJLC-GSVOUGTGSA-N |
手性 SMILES |
C[C@H](C(=O)O)NCC(=O)O |
规范 SMILES |
CC(C(=O)O)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


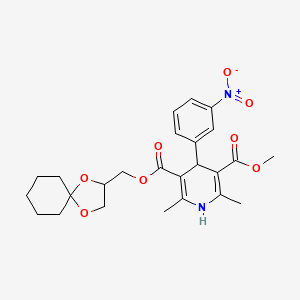
![aluminum;(2S,6aR,6aS,8aR)-10-[(2S,3R,4S,5S,6S)-6-carboxy-3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate](/img/structure/B12723293.png)
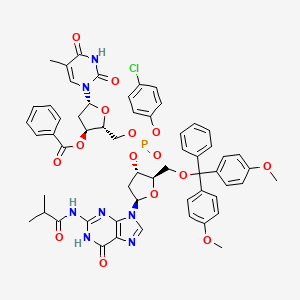
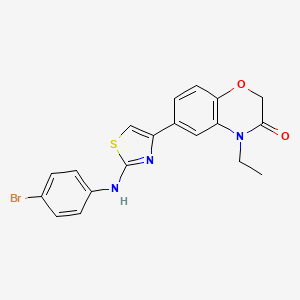
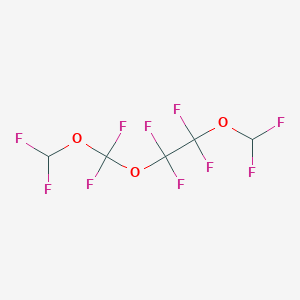
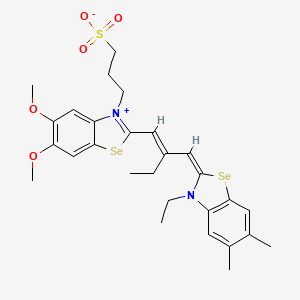
![Trisodium 7-[[4-chloro-6-[N-(sulphonatomethyl)anilino]-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(O-sulphonatophenyl)azo]naphthalene-2-sulphonate](/img/structure/B12723330.png)
